molecular formula C18H16N2O2 B4838861 N-3-isoxazolyl-3,3-diphenylpropanamide

N-3-isoxazolyl-3,3-diphenylpropanamide

Cat. No. B4838861
M. Wt: 292.3 g/mol
InChI Key: CXIYIBRQAPOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-3,3-diphenylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the isoxazole family, which is characterized by a five-membered ring containing an oxygen and nitrogen atom.

Mechanism of Action

The exact mechanism of action of N-3-isoxazolyl-3,3-diphenylpropanamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-3-isoxazolyl-3,3-diphenylpropanamide has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, in the central nervous system. It has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Furthermore, N-3-isoxazolyl-3,3-diphenylpropanamide has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of certain neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-3-isoxazolyl-3,3-diphenylpropanamide in lab experiments is its potent and selective activity on ion channels and enzymes. This makes it a valuable tool compound for studying the physiological and biochemical effects of these targets. However, one of the limitations of using N-3-isoxazolyl-3,3-diphenylpropanamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the study of N-3-isoxazolyl-3,3-diphenylpropanamide. One area of interest is the development of novel pain management drugs based on the structure of N-3-isoxazolyl-3,3-diphenylpropanamide. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-3-isoxazolyl-3,3-diphenylpropanamide and its effects on synaptic transmission and plasticity.

Scientific Research Applications

N-3-isoxazolyl-3,3-diphenylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of novel pain management drugs. Additionally, N-3-isoxazolyl-3,3-diphenylpropanamide has been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of synaptic transmission and plasticity.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(19-17-11-12-22-20-17)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIYIBRQAPOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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